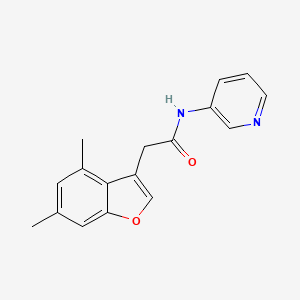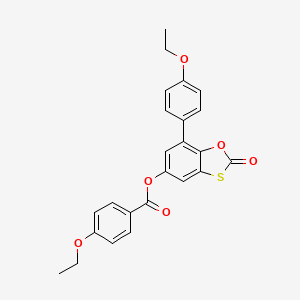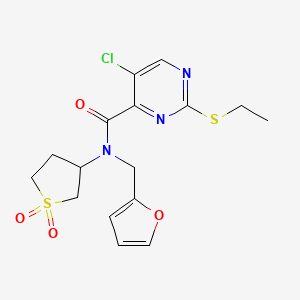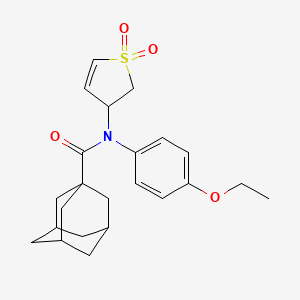![molecular formula C23H25N3O3 B11416833 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416833.png)
3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its complex structure, which includes a hydroxyphenyl group, a propoxyphenyl group, and a propyl group attached to a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a hydrazine derivative can react with a diketone to form the pyrazole ring, followed by cyclization to form the pyrrolo[3,4-c]pyrazole core.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the pyrrolo[3,4-c]pyrazole intermediate.
Addition of the Propoxyphenyl Group: The propoxyphenyl group can be added via an etherification reaction, where a propoxyphenol derivative reacts with the intermediate compound.
Attachment of the Propyl Group: The propyl group can be introduced through an alkylation reaction, where a propyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(2-Hydroxyphenyl)-4-(4-Propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um ein Chinonderivat zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um den Pyrazolring oder andere funktionelle Gruppen zu modifizieren.
Substitution: Die Phenylgruppen können elektrophilen oder nucleophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reagenzien wie Halogene, Alkylhalogenide oder Nucleophile können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Reduzierte Pyrazolderivate.
Substitution: Substituierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebswirkungen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(2-Hydroxyphenyl)-4-(4-Propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-on hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise antimikrobielle Aktivität zeigt, kann es bakterielle Zellwände oder Enzyme angreifen. Wenn es Antikrebswirkungen hat, kann es die Zellteilung stören oder Apoptose in Krebszellen induzieren. Die beteiligten molekularen Ziele und Pfade können je nach der spezifischen untersuchten biologischen Aktivität variieren.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved can vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(2-Hydroxyphenyl)-4-(4-Methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-on: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Propoxygruppe.
3-(2-Hydroxyphenyl)-4-(4-Ethoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-on: Ähnliche Struktur, aber mit einer Ethoxygruppe anstelle einer Propoxygruppe.
Einzigartigkeit
Die Einzigartigkeit von 3-(2-Hydroxyphenyl)-4-(4-Propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische Eigenschaften und potentielle Anwendungen verleihen. Das Vorhandensein der Propoxygruppe insbesondere kann seine Löslichkeit, Reaktivität und biologische Aktivität im Vergleich zu ähnlichen Verbindungen mit unterschiedlichen Substituenten beeinflussen.
Eigenschaften
Molekularformel |
C23H25N3O3 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O3/c1-3-13-26-22(15-9-11-16(12-10-15)29-14-4-2)19-20(24-25-21(19)23(26)28)17-7-5-6-8-18(17)27/h5-12,22,27H,3-4,13-14H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
HBGUQYQFTSJROH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-chlorophenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416755.png)
![5-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11416766.png)
![methyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11416778.png)

![7-(3-methoxypropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11416784.png)



![3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416811.png)
![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11416818.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11416823.png)
![N-(4-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11416841.png)

![dimethyl {5-[(2-chlorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416851.png)
